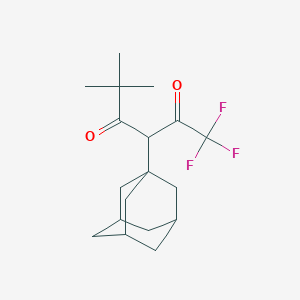![molecular formula C20H15Cl2F3N2O4 B11062886 N-[4-acetyl-1-(furan-2-ylmethyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide](/img/structure/B11062886.png)
N-[4-acetyl-1-(furan-2-ylmethyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-ACETYL-1-(2-FURYLMETHYL)-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-2,4-DICHLOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a furylmethyl group, and a trifluoromethyl group
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and acetyl positions, using nucleophilic reagents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Scientific Research Applications
N-[4-ACETYL-1-(2-FURYLMETHYL)-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-2,4-DICHLOROBENZAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N-[4-ACETYL-1-(2-FURYLMETHYL)-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing its binding affinity to target proteins, thereby modulating their activity. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, N-[4-ACETYL-1-(2-FURYLMETHYL)-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-2,4-DICHLOROBENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Fluoxetine: Known for its antidepressant activity, it contains a trifluoromethyl group that enhances its pharmacological properties.
Efavirenz: An anti-HIV agent with a trifluoromethyl group, known for its high efficacy.
Celecoxib: A painkiller with a trifluoromethyl group, used for its anti-inflammatory properties
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C20H15Cl2F3N2O4 |
|---|---|
Molecular Weight |
475.2 g/mol |
IUPAC Name |
N-[4-acetyl-1-(furan-2-ylmethyl)-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C20H15Cl2F3N2O4/c1-10-16(11(2)28)19(20(23,24)25,18(30)27(10)9-13-4-3-7-31-13)26-17(29)14-6-5-12(21)8-15(14)22/h3-8H,9H2,1-2H3,(H,26,29) |
InChI Key |
BCUIXHSROXKNJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1CC2=CC=CO2)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B11062808.png)
![ethyl (4-{[(2-fluorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11062818.png)
![(4-Chlorophenyl){2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanone](/img/structure/B11062829.png)

![6-(3,4-dimethoxyphenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11062832.png)
![Methyl 3-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4-(piperidin-1-yl)benzoate](/img/structure/B11062842.png)
![2-({[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B11062846.png)
![1-(3-Chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B11062850.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11062853.png)


![1-[1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinolin-2(1H)-yl]-2,2,2-trifluoroethanone](/img/structure/B11062866.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11062867.png)
![3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B11062870.png)
